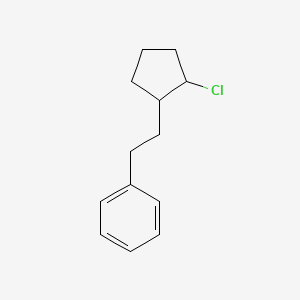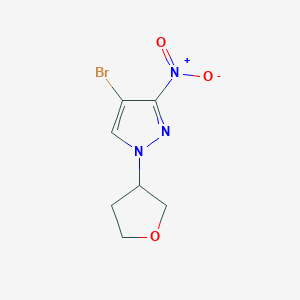
2-(2-Chlorocyclopentyl)ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorocyclopentyl)ethylbenzene, also known as CCPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPEB is a cyclopentyl derivative of ethylbenzene and is commonly used as a precursor in the synthesis of various organic compounds. In
Wirkmechanismus
2-(2-Chlorocyclopentyl)ethylbenzene acts as a ligand for the sigma-1 receptor, binding to the receptor and modulating its activity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chlorocyclopentyl)ethylbenzene has several advantages for lab experiments, including its ability to act as a ligand for the sigma-1 receptor and its potential therapeutic applications. However, this compound also has limitations, including its toxicity and potential side effects. Careful consideration must be taken when using this compound in lab experiments, and appropriate safety measures must be implemented.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Chlorocyclopentyl)ethylbenzene in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another potential direction is the investigation of the sigma-1 receptor and its role in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound acts as a ligand for the sigma-1 receptor and has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. This compound has several advantages for lab experiments, including its potential therapeutic applications, but also has limitations, including its toxicity and potential side effects. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Synthesemethoden
The synthesis of 2-(2-Chlorocyclopentyl)ethylbenzene involves the reaction of 2-chlorocyclopentylmagnesium bromide with ethylbenzene. This reaction occurs in the presence of a catalyst, typically palladium or nickel, and under controlled conditions of temperature and pressure. The resulting product is this compound, which can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorocyclopentyl)ethylbenzene has been used in various scientific research studies due to its ability to act as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
2-(2-chlorocyclopentyl)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXOVOBKADDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
